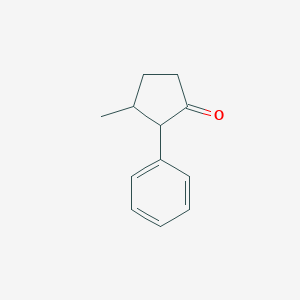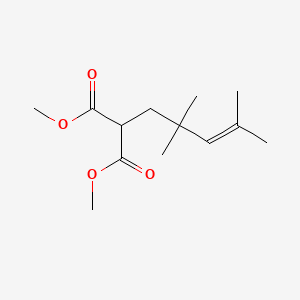
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate is an organic compound with a complex structure It is a derivative of propanedioate, featuring a dimethyl ester group and a 2,2,4-trimethylpent-3-en-1-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate typically involves esterification reactions. One common method is the reaction of 2,2,4-trimethylpent-3-en-1-ol with dimethyl malonate in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as toluene or xylene to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functional derivatives.
科学的研究の応用
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester groups can undergo hydrolysis, releasing active intermediates that participate in various metabolic processes.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacking the 2,2,4-trimethylpent-3-en-1-yl group.
Ethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate: An ethyl ester analog with slightly different physical and chemical properties.
Uniqueness
Dimethyl (2,2,4-trimethylpent-3-en-1-yl)propanedioate is unique due to its specific structural features, which impart distinct reactivity and potential applications compared to simpler esters. The presence of the 2,2,4-trimethylpent-3-en-1-yl group enhances its hydrophobicity and may influence its interactions in biological systems.
特性
CAS番号 |
90311-73-2 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
dimethyl 2-(2,2,4-trimethylpent-3-enyl)propanedioate |
InChI |
InChI=1S/C13H22O4/c1-9(2)7-13(3,4)8-10(11(14)16-5)12(15)17-6/h7,10H,8H2,1-6H3 |
InChIキー |
DRTDMEZBQGZMMU-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(C)(C)CC(C(=O)OC)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(Octadecan-4-yl)oxy]carbonyl}henicosanoate](/img/structure/B14351355.png)
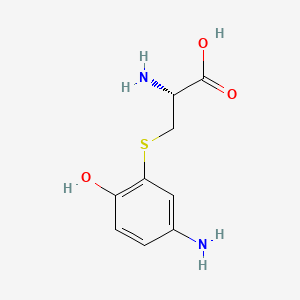
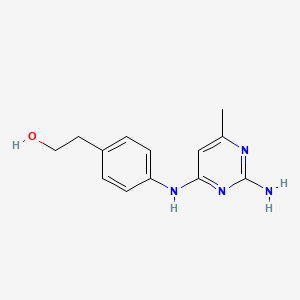
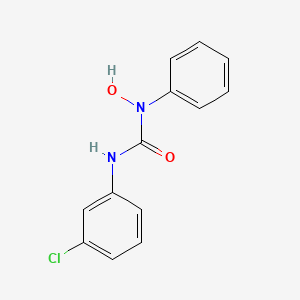
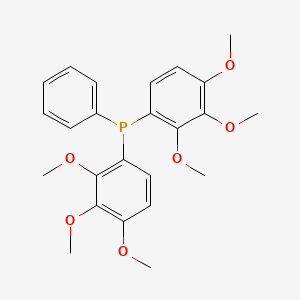
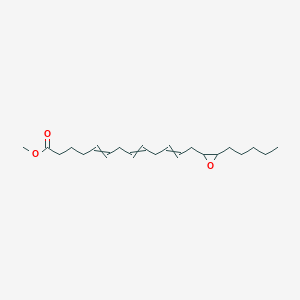
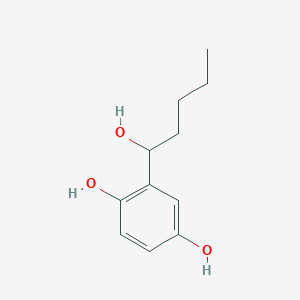
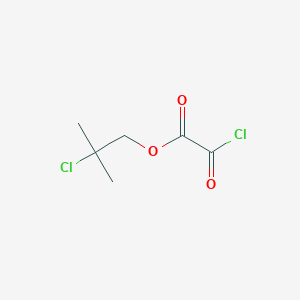

![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
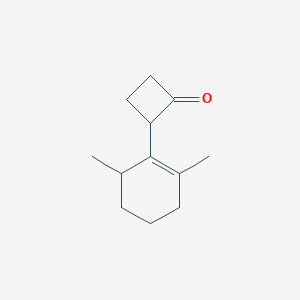
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
